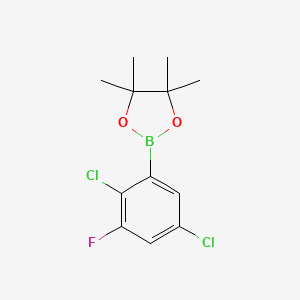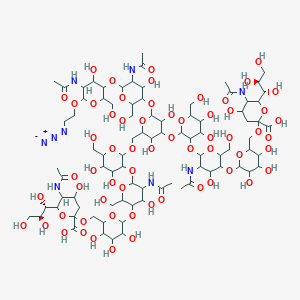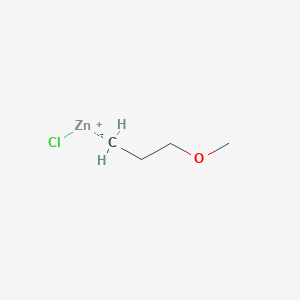
4-(Difluorochloromethoxy)benzonitrile, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluorochloromethoxy)benzonitrile, or 4-DCB, is a fluorinated nitrile compound that has been studied for its potential applications in scientific research. 4-DCB is a versatile compound, as it can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Its unique chemical and physical properties make it an ideal choice for a wide range of laboratory experiments.
科学研究应用
4-DCB has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, chromatography, and analytical techniques. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 4-DCB can be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters.
作用机制
4-DCB acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles, such as halides and carbonyl compounds, to form a new product. It can also act as an electrophile in certain reactions, such as the Wittig reaction. Additionally, 4-DCB can act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-DCB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-DCB is not known to be mutagenic, carcinogenic, or teratogenic, so it is unlikely to cause any adverse effects in humans.
实验室实验的优点和局限性
The advantages of using 4-DCB in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-DCB in laboratory experiments is that it is relatively expensive compared to other reagents.
未来方向
The potential future directions for the use of 4-DCB in scientific research include its use as a reagent in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters. Finally, further studies could be conducted to determine the biochemical and physiological effects of 4-DCB.
合成方法
4-DCB can be synthesized in a variety of ways, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical process that involves the reaction of an organometallic compound with an organic halide. This reaction produces a new organometallic compound, which can then be used to synthesize 4-DCB. The Wittig reaction is also a chemical process, in which an organic halide is reacted with a phosphonium salt to produce an alkene. This reaction can also be used to synthesize 4-DCB.
属性
IUPAC Name |
4-[chloro(difluoro)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKSUZGIXYOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)



